molecular formula C8H9N3O B8759101 (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol

(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol

Cat. No. B8759101
M. Wt: 163.18 g/mol
InChI Key: YRRTYYCUIRIBIG-UHFFFAOYSA-N
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Patent
US04943574

Procedure details

To a stirred mixture of 7.4 parts of potassium permanganate, 0.6 parts of 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine and 130 parts of dichloromethane was added dropwise a solution of 7.6 parts of 1-methyl-1H-benzotriazole-7-methanol in dichloromethane. Upon complete addition, stirring was continued for 2 hours. The reaction mixture was filtered over diatomaceous earth and washed with dichloromethane. The organic layer was washed with 30 parts of a hydrochloric acid solution 2N and then with a sodium carbonate solution, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of dichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated, yielding 3.5 parts (46.6%) of 1-methyl-1H-benzotriazole-7-carboxaldehyde; mp. 126° C. (int. 18).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].COCCOCCN(CCOCCOC)CCOCCOC.[CH3:29][N:30]1[C:34]2[C:35]([CH2:39][OH:40])=[CH:36][CH:37]=[CH:38][C:33]=2[N:32]=[N:31]1>ClCCl>[CH3:29][N:30]1[C:34]2[C:35]([CH:39]=[O:40])=[CH:36][CH:37]=[CH:38][C:33]=2[N:32]=[N:31]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=NC2=C1C(=CC=C2)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over diatomaceous earth
WASH
Type
WASH
Details
washed with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 30 parts of a hydrochloric acid solution 2N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a sodium carbonate solution, dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and methanol (98:2 by volume) as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the eluent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=NC2=C1C(=CC=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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